molecular formula C14H18N6O2S3 B3006967 N-[5-({[(5-methyl-1,3,4-thiadiazol-2-yl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide CAS No. 392318-98-8

N-[5-({[(5-methyl-1,3,4-thiadiazol-2-yl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide

Cat. No.: B3006967
CAS No.: 392318-98-8
M. Wt: 398.52
InChI Key: RPCIJOJZJMDVJX-UHFFFAOYSA-N
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Description

N-[5-({[(5-methyl-1,3,4-thiadiazol-2-yl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide is a complex organic compound that belongs to the class of thiadiazole derivatives Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-({[(5-methyl-1,3,4-thiadiazol-2-yl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide typically involves multiple steps. One common method includes the reaction of 5-methyl-1,3,4-thiadiazole-2-amine with cyclohexanecarboxylic acid chloride in the presence of a base to form the intermediate. This intermediate is then reacted with a thiol derivative to introduce the sulfanyl group, followed by carbamoylation to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The use of continuous flow reactors and automated synthesis platforms can also enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

N-[5-({[(5-methyl-1,3,4-thiadiazol-2-yl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while reduction of the carbonyl group can produce alcohol derivatives .

Scientific Research Applications

N-[5-({[(5-methyl-1,3,4-thiadiazol-2-yl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[5-({[(5-methyl-1,3,4-thiadiazol-2-yl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes or receptors involved in disease pathways. For example, it can inhibit the activity of certain kinases involved in cancer cell signaling, leading to reduced cell proliferation and increased apoptosis .

Comparison with Similar Compounds

Similar Compounds

    5-methyl-1,3,4-thiadiazole-2-amine: A precursor in the synthesis of the target compound.

    Cyclohexanecarboxylic acid chloride: Another precursor used in the synthesis.

    Sulfoxides and sulfones: Oxidation products of the target compound.

Uniqueness

N-[5-({[(5-methyl-1,3,4-thiadiazol-2-yl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Biological Activity

N-[5-({[(5-methyl-1,3,4-thiadiazol-2-yl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide is a complex compound featuring a thiadiazole ring system known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Synthesis

The compound is synthesized through the reaction of cyclohexane-1-carboxylic acid with 5-methyl-1,3,4-thiadiazole-2-amine. The synthesis typically employs coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and bases like triethylamine to facilitate amide bond formation.

Anticancer Properties

Research indicates that thiadiazole derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance:

  • Cytotoxicity Studies : A review highlighted that compounds containing the thiadiazole moiety demonstrated substantial inhibitory effects on human cancer cell lines including lung (A549), skin (SK-MEL-2), and ovarian cancers (SK-OV-3). The compound N-(4-acetyl-5-(4-hydroxyphenyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl)-acetamide showed an IC50 value of 4.27 µg/mL against SK-MEL-2 cells .
  • Mechanisms of Action : The mechanism of action involves binding to specific molecular targets such as enzymes or receptors, which can disrupt vital biological processes like DNA replication and protein synthesis.

Selectivity and Safety

Studies report that certain thiadiazole derivatives exhibit selectivity for cancer cells over normal cells. For example, compounds tested against breast carcinoma (T47D) and colon carcinoma (HT29) showed significant cytotoxicity while remaining non-toxic to normal skin fibroblasts and hepatocytes .

Comparative Analysis with Other Thiadiazole Derivatives

The biological activity of this compound can be compared with other thiadiazole derivatives:

CompoundActivityIC50 ValueCancer Type
N-(4-acetyl...Anticancer4.27 µg/mLSkin (SK-MEL-2)
Compound 23AntiproliferativeNot specifiedVarious including breast and colon
N-(5-(benzylthio)...Anticancer22.19 µM (PC3)Prostate Cancer

Case Studies

Several studies have documented the synthesis and evaluation of thiadiazole derivatives:

  • Alam et al. (2011) reported a series of 5-substituted thiadiazoles showing effective growth inhibition in multiple cancer cell lines .
  • Polkam et al. (2015) demonstrated that certain derivatives exhibited up to 68% inhibition in HT29 colon cancer cells using the MTT assay .
  • Research on Carbonic Anhydrase Inhibition : Compounds derived from N-(5-methyl-1,3,4-thiadiazol-2-yl) showed potential as inhibitors for carbonic anhydrase I and II, which are important targets in cancer therapy due to their role in tumor growth and metastasis .

Properties

IUPAC Name

N-[5-[2-[(5-methyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N6O2S3/c1-8-17-18-12(24-8)15-10(21)7-23-14-20-19-13(25-14)16-11(22)9-5-3-2-4-6-9/h9H,2-7H2,1H3,(H,15,18,21)(H,16,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPCIJOJZJMDVJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(S1)NC(=O)CSC2=NN=C(S2)NC(=O)C3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N6O2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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